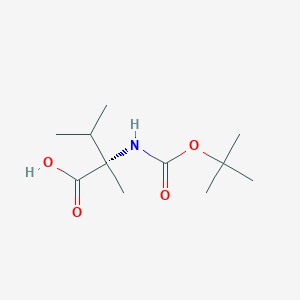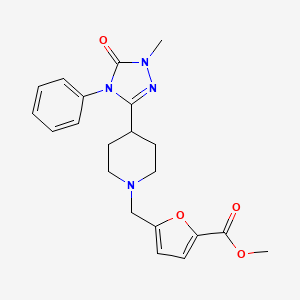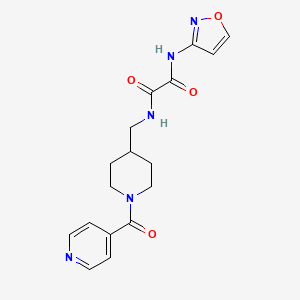![molecular formula C23H23NO2 B2871476 (2E)-3-[4-(diethylamino)phenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one CAS No. 676587-26-1](/img/structure/B2871476.png)
(2E)-3-[4-(diethylamino)phenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-[4-(diethylamino)phenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one, more commonly known as DEANP, is a synthetic compound composed of two aromatic rings, an alkyl group, and an amine group. It is a colorless and odorless solid compound that has a melting point of approximately 160°C. DEANP has been studied for its potential applications in various fields, including synthetic chemistry, pharmaceuticals, and biochemistry.
科学的研究の応用
DEANP has been studied for its potential applications in several areas of scientific research. For example, it has been used in the synthesis of various organic compounds, such as heterocyclic compounds and peptides. It has also been used as a catalyst in the synthesis of polymers and as a reagent for the preparation of various pharmaceuticals. Additionally, DEANP has been used as a fluorescent probe for the detection of various molecules and as a reactant in the synthesis of other compounds.
作用機序
The mechanism of action of DEANP is not fully understood. However, it is believed that the amine group of DEANP acts as a nucleophile, reacting with the carbonyl group of the starting material to form an intermediate product. This intermediate product then undergoes a series of reactions to form the final product. Additionally, the aromatic rings of DEANP may interact with the starting material, resulting in the formation of additional products.
Biochemical and Physiological Effects
The biochemical and physiological effects of DEANP have not been extensively studied. However, some studies have suggested that DEANP may have anti-inflammatory and anti-cancer properties. Additionally, DEANP has been shown to have an inhibitory effect on the production of nitric oxide in macrophages, suggesting that it may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
DEANP is a relatively stable compound, making it an ideal reagent for use in laboratory experiments. Additionally, it is relatively inexpensive and easily accessible, making it a cost-effective option for researchers. However, DEANP is a relatively toxic compound and should be handled with care. Additionally, it is not soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
The potential applications of DEANP are vast and the future directions for research are numerous. Some potential future directions include the development of new synthetic methods for the synthesis of DEANP, the exploration of its potential applications in the treatment of various diseases, and the investigation of its potential use as a fluorescent probe for the detection of various molecules. Additionally, further research is needed to better understand the biochemical and physiological effects of DEANP and to identify potential toxic effects.
合成法
DEANP is synthesized from a variety of starting materials, including aromatic aldehydes, aromatic ketones, and amines. The synthesis process involves the condensation of the aldehyde or ketone with the amine in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The resulting product is then purified by recrystallization or column chromatography.
特性
IUPAC Name |
(E)-3-[4-(diethylamino)phenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-3-24(4-2)19-13-9-17(10-14-19)11-16-22(25)21-15-12-18-7-5-6-8-20(18)23(21)26/h5-16,26H,3-4H2,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXVYUCFGNWJBA-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2E)-3-phenylprop-2-en-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2871393.png)


![1-[1,1'-Biphenyl]-4-yl-3-(4-iodoanilino)-1-propanone](/img/structure/B2871399.png)
![3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2871400.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2871405.png)
![2-(4-fluorophenyl)-6-[2-(4-methylphenyl)-2-oxoethyl][1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2871406.png)
![(Z)-1-benzyl-3-(((2,5-difluorophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2871407.png)


![3-(4-chlorobenzyl)-6-(2-(4-chlorophenyl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2871410.png)

![N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B2871414.png)